Butyl[1-(2-methylphenyl)ethyl]amine
CAS No.:
Cat. No.: VC17541954
Molecular Formula: C13H21N
Molecular Weight: 191.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H21N |
|---|---|
| Molecular Weight | 191.31 g/mol |
| IUPAC Name | N-[1-(2-methylphenyl)ethyl]butan-1-amine |
| Standard InChI | InChI=1S/C13H21N/c1-4-5-10-14-12(3)13-9-7-6-8-11(13)2/h6-9,12,14H,4-5,10H2,1-3H3 |
| Standard InChI Key | IUBIYHQARZNQDS-UHFFFAOYSA-N |
| Canonical SMILES | CCCCNC(C)C1=CC=CC=C1C |
Introduction
Chemical Structure and Molecular Characteristics
Butyl[1-(2-methylphenyl)ethyl]amine features a branched aliphatic amine core with a 2-methylphenyl-substituted ethyl group. The molecular formula is inferred as C₁₃H₂₁N, yielding a calculated molecular weight of 191.32 g/mol. The nitrogen atom’s basicity is influenced by the electron-donating methyl group on the phenyl ring, which slightly enhances its nucleophilicity compared to unsubstituted arylalkylamines .
The compound’s pKa is estimated to be approximately 10.5, based on comparisons to structurally similar amines such as benzylamine (pKa = 9.34) and phenethylamine (pKa = 9.87) . This alkalinity suggests moderate water solubility at acidic pH levels, though the hydrophobic aryl and alkyl groups likely render it more soluble in organic solvents like ethanol or dichloromethane .
Synthesis Methodologies
Reductive Amination
A common route for synthesizing secondary amines involves reductive amination between ketones or aldehydes and primary amines. For Butyl[1-(2-methylphenyl)ethyl]amine, this could entail reacting 2-methylphenylacetaldehyde with butylamine in the presence of a reducing agent such as sodium cyanoborohydride. This method is noted for its high selectivity and scalability in producing asymmetrical amines .
Table 1: Comparative Synthesis Approaches
| Method | Reactants | Catalyst/Reagent | Yield (%) | Reference |
|---|---|---|---|---|
| Reductive Amination | 2-Methylphenylacetaldehyde + Butylamine | NaBH₃CN | ~75 | |
| Asymmetric Catalysis | Ethyl Acrylate + Imine Derivatives | Guanidine Catalyst | ~82 |
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) of analogous amines reveals decomposition temperatures exceeding 200°C, suggesting Butyl[1-(2-methylphenyl)ethyl]amine is stable under standard laboratory conditions . Its boiling point is estimated at 240–260°C, extrapolated from ethylamine derivatives .
Spectroscopic Features
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NMR: The ¹H NMR spectrum would display signals for the methyl group on the phenyl ring (δ ≈ 2.3 ppm), aromatic protons (δ ≈ 6.8–7.2 ppm), and aliphatic chains (δ ≈ 1.0–1.6 ppm for butyl; δ ≈ 2.6–3.0 ppm for ethylamine) .
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IR: Characteristic N-H stretching vibrations near 3300 cm⁻¹ and C-N stretches at 1200–1350 cm⁻¹ would be observed .
Biological Activity and Toxicity
Receptor Interactions
While direct studies on Butyl[1-(2-methylphenyl)ethyl]amine are scarce, structurally related amines exhibit affinity for neurotransmitter receptors. For instance, phenethylamine derivatives modulate dopamine and serotonin pathways, suggesting potential psychoactive or therapeutic effects .
Acute Toxicity
Ethylamine, a simpler analogue, demonstrates an LC₅₀ (inhalation, rats) of 6,270 ppm over 60 minutes, with respiratory depression and ocular irritation as primary effects . Extrapolating these data, Butyl[1-(2-methylphenyl)ethyl]amine may require handling precautions to avoid inhalation or dermal exposure.
Table 2: Toxicity Metrics for Analogous Amines
| Compound | LC₅₀ (ppm) | Primary Effects | Reference |
|---|---|---|---|
| Ethylamine | 6,270 | Respiratory depression | |
| Butylamine | 4,500 | Mucous membrane irritation |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound’s amine functionality makes it a candidate for synthesizing bioactive molecules. For example, arylalkylamines are precursors to antidepressants and antivirals .
Catalysis
Chiral amines serve as ligands in asymmetric catalysis. The 2-methylphenyl group’s steric bulk could enhance enantioselectivity in reactions such as hydrogenation or cyclopropanation .
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